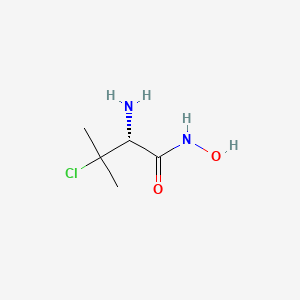![molecular formula C13H20O4 B12541090 2-[(1-Ethylcyclopentyl)oxy]-2-oxoethyl 2-methylprop-2-enoate CAS No. 870450-56-9](/img/structure/B12541090.png)
2-[(1-Ethylcyclopentyl)oxy]-2-oxoethyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Ethylcyclopentyl)oxy]-2-oxoethyl 2-methylprop-2-enoate is a chemical compound with the molecular formula C11H18O2This compound is a clear liquid that ranges in color from colorless to light yellow or light orange . It is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Ethylcyclopentyl)oxy]-2-oxoethyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with 1-ethylcyclopentanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors, and the product is purified using industrial distillation columns. The purity of the final product is typically above 95% .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1-Ethylcyclopentyl)oxy]-2-oxoethyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ester group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or esters.
Applications De Recherche Scientifique
2-[(1-Ethylcyclopentyl)oxy]-2-oxoethyl 2-methylprop-2-enoate has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty coatings and adhesives.
Mécanisme D'action
The mechanism of action of 2-[(1-Ethylcyclopentyl)oxy]-2-oxoethyl 2-methylprop-2-enoate involves its interaction with various molecular targets. In polymerization reactions, the compound undergoes free radical polymerization, where the double bond in the methacrylate group reacts with free radicals to form long polymer chains. This process is initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl methacrylate: A simpler ester of methacrylic acid, used in the production of polymethyl methacrylate (PMMA).
Ethyl methacrylate: Another ester of methacrylic acid, used in similar applications as methyl methacrylate.
Butyl methacrylate: A longer-chain ester of methacrylic acid, used in the production of flexible polymers.
Uniqueness
2-[(1-Ethylcyclopentyl)oxy]-2-oxoethyl 2-methylprop-2-enoate is unique due to its cyclopentyl group, which imparts specific properties such as increased hydrophobicity and flexibility to the resulting polymers. This makes it particularly useful in applications where these properties are desired .
Propriétés
Numéro CAS |
870450-56-9 |
|---|---|
Formule moléculaire |
C13H20O4 |
Poids moléculaire |
240.29 g/mol |
Nom IUPAC |
[2-(1-ethylcyclopentyl)oxy-2-oxoethyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H20O4/c1-4-13(7-5-6-8-13)17-11(14)9-16-12(15)10(2)3/h2,4-9H2,1,3H3 |
Clé InChI |
KHZBKVHVOLBHFJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCCC1)OC(=O)COC(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


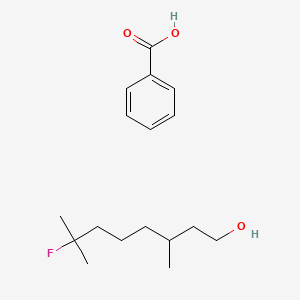
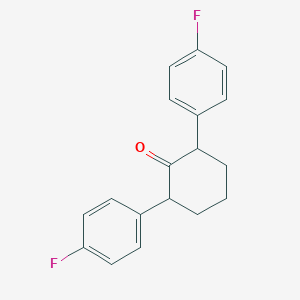
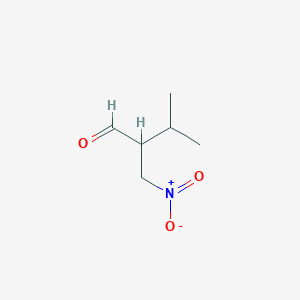
![(Cyclohex-1-en-1-yl)[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B12541032.png)
![Acetic acid;1-[dimethyl(phenyl)silyl]ethanol](/img/structure/B12541038.png)
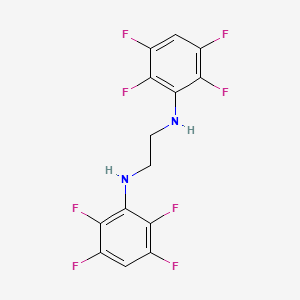
![Phosphinic amide, N-[(1S)-2-nitro-1-phenylpropyl]-P,P-diphenyl-](/img/structure/B12541045.png)

![Diethyl [2-(methyltellanyl)ethyl]phosphonate](/img/structure/B12541055.png)
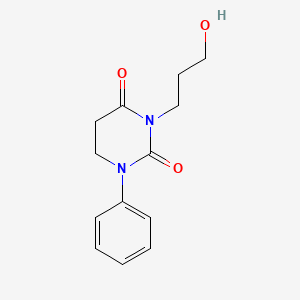

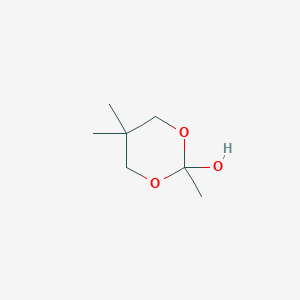
![5-Isoxazolecarboxamide, N-[1-[[[(1R)-1-[5-[3,5-dichloro-2-(2,2-difluoroethoxy)phenyl]-3-fluoro-2-pyridinyl]ethyl]amino]carbonyl]cyclopropyl]-3-methoxy-](/img/structure/B12541081.png)
